2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Organic Field-Effect Transistors Charge Carrier Mobility Morphology-Property Relationship

2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 1286755-28-9) is a solution-processable diketopyrrolopyrrole (DPP) monomer symmetrically functionalized with two furan heterocycles and branched 2-ethylhexyl solubilizing chains. It serves as a core building block for synthesizing donor–acceptor conjugated polymers and non-fullerene small-molecule acceptors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Molecular Formula C30H40N2O4
Molecular Weight 492.6 g/mol
Cat. No. B8211845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Molecular FormulaC30H40N2O4
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CO3)C1=O)C4=CC=CO4
InChIInChI=1S/C30H40N2O4/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3
InChIKeyLBTJWIAJSUGVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Procurement-Relevant Identity for Furan-Flanked DPP Monomers


2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 1286755-28-9) is a solution-processable diketopyrrolopyrrole (DPP) monomer symmetrically functionalized with two furan heterocycles and branched 2-ethylhexyl solubilizing chains [1]. It serves as a core building block for synthesizing donor–acceptor conjugated polymers and non-fullerene small-molecule acceptors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. Its molecular formula is C₃₀H₄₀N₂O₄ with a molecular weight of 492.65 g/mol, and commercial suppliers offer standard purities of 97–98% with batch-specific QC documentation (NMR, HPLC) .

Why 2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Cannot Be Interchanged with Thiophene-Flanked DPP Analogs


Substituting the furan heterocycles flanking the DPP core with thiophene—as in the direct analog 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione—systematically alters the optical absorption, frontier orbital energies, thin-film crystallinity, and charge transport polarity of the resulting materials [1]. Furan-flanked DPP polymers exhibit blue-shifted absorption (26–30 nm) and a reduced tendency for crystalline packing relative to their thiophene counterparts, yet counterintuitively deliver competitive or superior hole mobility in OFETs while also enabling ambipolar transport [2]. Moreover, the furan-based monomer imparts enhanced solubility to high-molecular-weight polymers, a critical processing advantage that is not replicated by the thiophene analog [3]. These divergences mean that generic substitution can lead to unexpected device performance drops, incompatible processing windows, or failure to achieve the desired n-type or ambipolar operation.

Quantitative Differentiation Evidence for 2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Versus Closest Analogs


Hole Mobility Parity Despite Reduced Crystallinity vs. Thiophene-Flanked DPP Polymer

The copolymer PDBFBT, synthesized from this furan-flanked DPP monomer, achieves a hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate top-contact OFETs, equaling or exceeding the performance of the thiophene analog PDBTBT despite PDBFBT films being less crystalline and exhibiting disordered chain orientation [1]. This dissociation of structural order from charge transport is a distinctive feature of the furan-flanked system.

Organic Field-Effect Transistors Charge Carrier Mobility Morphology-Property Relationship

Blue-Shifted Absorption Spectrum Relative to Thiophene-Flanked DPP Polymer

In a direct comparative study, the thiophene-flanked DPP copolymer PDPPT-DTT exhibited absorption spectra that were broader and red-shifted by 26–30 nm relative to the furan-flanked counterpart PDPPF-DTT [1]. This spectral shift demonstrates the heteroatom's influence on the optical resonance energy and provides a quantifiable basis for tuning the absorption window of the active layer in OPVs.

Organic Photovoltaics Optical Bandgap Engineering Light Harvesting

Hole Mobility Quantified in Furan-Flanked vs. Thiophene-Flanked DPP Polymers Under Identical Device Architecture

Bottom-gate top-contact OFET devices fabricated with furan-flanked PDPPF-DTT and thiophene-flanked PDPPT-DTT thin films annealed at 200 °C yielded hole mobilities of 0.20 cm² V⁻¹ s⁻¹ and 0.18 cm² V⁻¹ s⁻¹, respectively [1]. The furan-based polymer thus demonstrated an 11% mobility advantage under identical processing and measurement conditions, highlighting a reproducible performance edge.

Organic Thin-Film Transistors Mobility Benchmarking Device Engineering

Enhanced Solubility of High-Molecular-Weight Furan-Containing DPP Polymers vs. All-Thiophene Analogs

Furan-containing DPP copolymers exhibit markedly better solubility than their all-thiophene counterparts, enabling the dissolution of significantly higher molecular weight materials that are otherwise insufficiently soluble for solution processing [1]. This solubility advantage directly impacts film quality, coating uniformity, and the breadth of printable electronic applications.

Solution Processability Polymer Molecular Weight Organic Electronics Fabrication

Ambipolar Charge Transport Capability in Small-Molecule Dyes Derived from Furan-Flanked DPP Core

Small-molecule dyes built on the furan-flanked DPP electron acceptor core (the target compound's core structure) and end-capped with various auxiliary acceptors exhibited stable LUMO energies suitable for n-type operation and, in three out of four derivatives, displayed balanced ambipolar charge transport in OFETs [1]. Optical bandgaps for these derivatives range from 1.29 eV to 1.57 eV, with absorption maxima extending beyond 700 nm [1].

Ambipolar Semiconductors n-Type Transport Diketopyrrolopyrrole Derivatives

Hole Mobility Derived from Furan-DPP Monomer in Co-polymer with Thienothiophene

The donor–acceptor copolymer PDBF-co-TT, synthesized from a furan-flanked DPP monomer of the target compound class, achieved a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in bottom-gate top-contact OTFT devices, alongside an optimal bandgap of 1.39 eV [1]. When paired with PC₇₁BM acceptor in OPV devices, a power conversion efficiency of up to 4.38% was achieved under AM1.5 simulated solar illumination [1].

High-Mobility Polymers Donor-Acceptor Copolymers Organic Thin-Film Transistors

Application Scenarios Where 2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Delivers Differential Advantage


High-Mobility Organic Field-Effect Transistors Tolerant to Processing Variability

When fabricating p-channel or ambipolar OFETs where manufacturing robustness is paramount, the furan-flanked DPP monomer is preferred over its thiophene analog. Experimental evidence shows that PDBFBT achieves a hole mobility up to 1.54 cm² V⁻¹ s⁻¹ despite a disordered chain orientation that would normally degrade transport in crystalline thiophene-based systems [1]. This property reduces the dependency on precise annealing and surface treatments, expanding the process window for large-area printed electronics.

Wavelength-Tunable Organic Photovoltaics Requiring Blue-Shifted Donor Absorbers

In tandem or spectral-complementary OPV designs where the donor polymer's absorption must avoid overlap with a low-bandgap acceptor, the quantified 26–30 nm blue shift of furan-flanked DPP polymers relative to thiophene analogs provides a predictable, synthesizable spectral tuning knob [1]. Procurement of this monomer enables the deliberate engineering of the active layer's absorption window without altering the polymeric backbone architecture.

Solution-Processed High-Molecular-Weight Polymer Semiconductors for Large-Area Coating

The furan-flanked DPP monomer is the enabling precursor for donor–acceptor copolymers that require high molecular weight for mechanical integrity and film uniformity but must remain fully soluble for slot-die coating, inkjet printing, or blade coating. The superior solubility of furan-containing DPP polymers over all-thiophene analogs has been directly demonstrated and linked to the successful dissolution of significantly higher molecular weight materials [1], making this monomer the strategic choice for scalable printed electronics.

Ambipolar Logic Circuits and Light-Emitting Transistors

Small-molecule derivatives built on the furan-flanked DPP electron acceptor core exhibit balanced ambipolar charge transport with electron mobility on the order of 10⁻² cm² V⁻¹ s⁻¹ and optical bandgaps as low as 1.29 eV [1]. This ambipolarity, observed in three out of four end-capped derivatives, is a functional differentiation from the predominantly unipolar p-type behavior of thiophene-flanked DPP small molecules, enabling complementary-like logic gates and light-emitting transistor architectures from a single active material.

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